molecular formula C11H10N2O3 B14903655 n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide

n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide

Cat. No.: B14903655
M. Wt: 218.21 g/mol
InChI Key: RIRXELRHWQIJCA-UHFFFAOYSA-N
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Description

n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane carboxamide group attached to a benzo[d]oxazole ring, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-amino-2,3-dihydrobenzo[d]oxazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane carboxamide group provides rigidity and stability, while the benzo[d]oxazole ring offers reactivity and versatility in various applications.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

N-(2-oxo-3H-1,3-benzoxazol-5-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H10N2O3/c14-10(6-1-2-6)12-7-3-4-9-8(5-7)13-11(15)16-9/h3-6H,1-2H2,(H,12,14)(H,13,15)

InChI Key

RIRXELRHWQIJCA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)OC(=O)N3

Origin of Product

United States

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